molecular formula C5H9NO2 B1348122 D-Cyclopropylglycine CAS No. 49607-01-4

D-Cyclopropylglycine

Cat. No. B1348122
CAS RN: 49607-01-4
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-SCSAIBSYSA-N
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Description

D-Cyclopropylglycine (D-CPG) is an amino acid derivative that has been used in scientific research for decades due to its unique properties. It is a non-proteinogenic amino acid, meaning it does not form part of a protein, and it is not produced by the body. D-CPG has been found to have a number of biochemical and physiological effects, making it an important tool for biochemical research. In

Scientific Research Applications

Synthesis and Chemical Properties

D-Cyclopropylglycine is a member of the cyclopropylglycine series, which has been studied for various synthesis methods in the past decade. Key synthesis methods include carbene and ylide addition to alkenes, enzymatic reactions, Kulinkovich cyclopropanation, MIRC reactions, modification of cyclopropanecarbaldehydes by the Strecker reaction, and other functional group transformations. Cyclopropylglycines, including this compound, are of interest due to their rigid analogs of amino acids like glutamic acid and proline, and their use in physiologically active peptides (Yashin et al., 2013).

Solid-State Catalytic Isotope Exchange

This compound has been studied in the context of high-temperature solid-state catalytic hydrogen isotope exchange (HTCIE). The experiments and density functional theory (DFT) revealed a high regioselectivity and stereoselectivity in the reaction of spillover hydrogen with this compound fragments, specifically demonstrating the Gly fragment's high reactivity in HTCIE with stereoselectivity in hydrogen-deuterium substitution (Dadayan et al., 2019).

Molecular Synthesis

The compound has been involved in the synthesis of diastereomerically pure 2-cyclopropylglycines, which are synthesized through Michael addition followed by γ-elimination and acid-mediated deprotection, highlighting its significance in creating structurally diverse amino acid derivatives (Zindel & Meijere, 1994).

Enzymatic Synthesis and Chemoenzymatic Routes

This compound's enantiomers have been synthesized through enzymatic hydrolysis, showcasing its application in producing enantiomerically pure compounds, a crucial aspect of pharmaceutical and biochemical research (Larionov & Meijere, 2006).

Conformational Behavior in Peptides

Its role in understanding the conformational behavior of α,α‐dialkylated peptides has been significant, as studies using ab initio and empirical methods have provided insights into the preferred conformations of model cyclopropylglycine peptides. This research is pivotal in understanding peptide structure and function, particularly in relation to the cyclopropyl group's influence on peptide conformation (Barone et al., 1988).

Role in Neuroendocrine Secretion

Research has also explored the effects of D-Cycloserine, a partial agonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, on neuroendocrine secretion. This investigation into its impact on luteinizing hormone (LH) and cortisol secretion contributes to a better understanding of NMDA receptor activity and its implications in various cerebral disorders (van Berckel et al., 1998).

Application in Cognitive Enhancement

D-Cycloserine has been studied for its potential as a cognitive enhancer, particularly in aging-related cognitive deficits. Research in aged rats showed that D-Cycloserine improved performance in spatial memory tasks, highlighting its potential in treating disorders involving cognitive impairment (Baxter et al., 1994).

Biochemical Analysis

Biochemical Properties

D-Cyclopropylglycine plays a significant role in biochemical reactions due to its structural similarity to glycine. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with sarcosine oxidase, an enzyme that catalyzes the oxidation of sarcosine and other secondary amines. This compound binds to the flavin ring of sarcosine oxidase, leading to the ring-opening of its cyclopropyl group . This interaction is crucial for the enzyme’s catalytic activity and highlights the compound’s role in modulating enzyme functions.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of insulin-like growth factor-1 and AMPA receptors, which are involved in cell proliferation and neuroprotection . Additionally, this compound has been observed to reduce the number of early apoptotic cells, indicating its potential protective effects on cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its interaction with sarcosine oxidase involves a nucleophilic attack of the cyclopropyl group on the flavin ring, leading to the formation of an imine state . This mechanism is energetically favorable and crucial for the enzyme’s function. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its protective effects on cells may diminish over time . This highlights the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anxiolytic effects, while higher doses may lead to toxic or adverse effects . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One key pathway involves its oxidation by sarcosine oxidase, leading to the formation of an imine intermediate . This pathway highlights the compound’s role in amino acid metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity, as they influence its interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

(2R)-2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364086
Record name D-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49607-01-4
Record name D-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Amino cyclopropyl acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of D-Cyclopropylglycine into the tripeptide substrate affect its interaction with IPNS compared to the natural substrate?

A1: The research paper investigates this by utilizing two synthetic tripeptides containing this compound: δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine and δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine. X-ray crystallography studies revealed that these cyclopropyl-containing substrates bind to IPNS differently than the natural substrate, ACV (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) []. The observed differences involve changes in substrate orientation within the active site and alterations in water molecule occupancy near the iron center. These structural variations provide valuable insights into why these synthetic substrates are processed differently by IPNS compared to ACV, leading to altered reactivity and product formation.

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